![molecular formula C10H12N4O B13184424 3-[2-(1h-1,2,4-Triazol-1-yl)ethoxy]aniline](/img/structure/B13184424.png)
3-[2-(1h-1,2,4-Triazol-1-yl)ethoxy]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(1H-1,2,4-Triazol-1-yl)ethoxy]aniline is a chemical compound that features a triazole ring attached to an aniline moiety via an ethoxy linker. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of the triazole ring, known for its stability and ability to form hydrogen bonds, makes this compound particularly valuable in drug design and other scientific research areas.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(1H-1,2,4-Triazol-1-yl)ethoxy]aniline typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.
Attachment of the Ethoxy Linker: The ethoxy group is introduced via an etherification reaction, where an alcohol reacts with an appropriate leaving group under basic conditions.
Coupling with Aniline: The final step involves coupling the triazole-ethoxy intermediate with aniline. This can be achieved through a nucleophilic aromatic substitution reaction, where the aniline acts as a nucleophile attacking the electrophilic carbon of the ethoxy group.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency, employing catalysts to increase yield, and implementing purification techniques such as crystallization or chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-[2-(1H-1,2,4-Triazol-1-yl)ethoxy]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine or other reduced forms.
Substitution: The triazole ring and aniline moiety can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenated compounds and strong bases or acids are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines. Substitution reactions can introduce various functional groups onto the triazole or aniline rings.
Aplicaciones Científicas De Investigación
3-[2-(1H-1,2,4-Triazol-1-yl)ethoxy]aniline has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets through hydrogen bonding and π-π interactions.
Biology: It is used in the study of enzyme inhibition and receptor binding, contributing to the development of new therapeutic agents.
Materials Science: The compound’s stability and electronic properties make it suitable for use in the development of advanced materials, such as polymers and nanomaterials.
Industrial Chemistry: It serves as an intermediate in the synthesis of various industrial chemicals and dyes.
Mecanismo De Acción
The mechanism of action of 3-[2-(1H-1,2,4-Triazol-1-yl)ethoxy]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. Additionally, the compound can participate in π-π stacking interactions with aromatic residues, further stabilizing its binding to the target.
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline: This compound features a similar triazole ring but with a methoxy group instead of an ethoxy linker.
3-(1H-1,2,4-Triazol-1-yl)aniline: Lacks the ethoxy linker, making it structurally simpler but potentially less versatile in its applications.
Uniqueness
3-[2-(1H-1,2,4-Triazol-1-yl)ethoxy]aniline is unique due to the presence of both the triazole ring and the ethoxy linker, which confer distinct electronic and steric properties. These features enhance its ability to interact with biological targets and make it a valuable scaffold in drug design and other scientific research areas.
Propiedades
Fórmula molecular |
C10H12N4O |
|---|---|
Peso molecular |
204.23 g/mol |
Nombre IUPAC |
3-[2-(1,2,4-triazol-1-yl)ethoxy]aniline |
InChI |
InChI=1S/C10H12N4O/c11-9-2-1-3-10(6-9)15-5-4-14-8-12-7-13-14/h1-3,6-8H,4-5,11H2 |
Clave InChI |
VMLCXEKPIHQIFY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)OCCN2C=NC=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


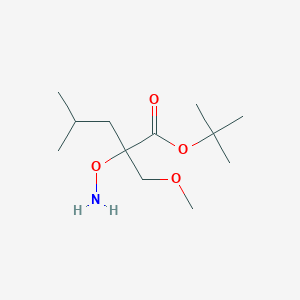

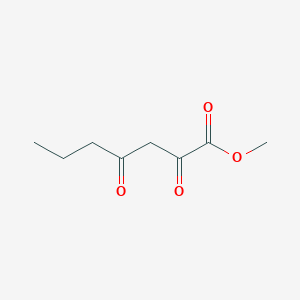
![4-Methoxy-2-[(pyrrolidin-1-yl)methyl]pyrrolidine](/img/structure/B13184365.png)
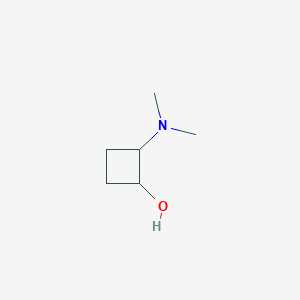

![1-[3-(Benzyloxy)propyl]-1H-pyrazol-4-amine](/img/structure/B13184391.png)

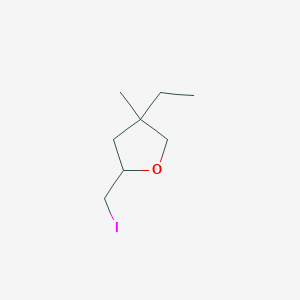
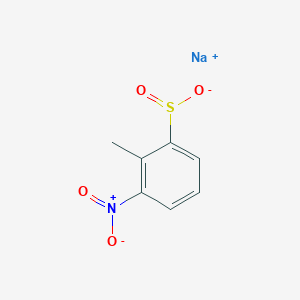
![1-[5-Chloro-2-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B13184404.png)

![3-[(3-Bromophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13184422.png)
![1-(1-Ethyl-1H-pyrrol-3-yl)-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B13184423.png)
